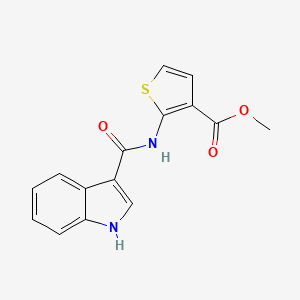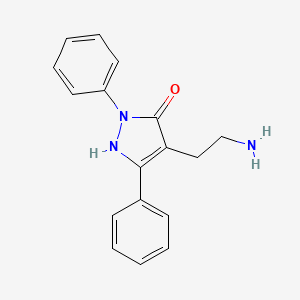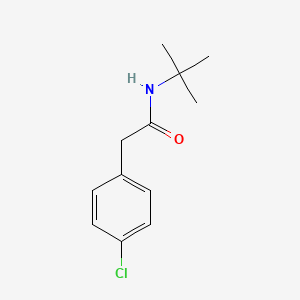![molecular formula C8H10Br2O2 B2644031 Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate CAS No. 2126143-00-6](/img/structure/B2644031.png)
Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, commonly known as DBH, is a synthetic compound that has been widely used in scientific research. DBH is a bicyclic compound that is structurally similar to the naturally occurring neurotransmitter, acetylcholine. Due to its structural similarity to acetylcholine, DBH has been studied for its potential as a neurotransmitter modulator, as well as for its potential use as a pharmacological tool in neuroscience research.
作用機序
DBH acts as a modulator of acetylcholine receptors by binding to the allosteric site of the receptor. This binding causes a conformational change in the receptor, which alters its activity. DBH has been shown to enhance the activity of some acetylcholine receptors, while inhibiting the activity of others. The exact mechanism of action of DBH is still being studied, but it is thought to involve interactions with the receptor's transmembrane domains.
Biochemical and physiological effects:
DBH has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to affect the activity of ion channels and transporters, as well as to alter the expression of various genes. In vivo studies have shown that DBH can affect a range of physiological processes, including learning and memory, locomotor activity, and anxiety-like behavior.
実験室実験の利点と制限
One of the main advantages of using DBH in lab experiments is its ability to modulate the activity of acetylcholine receptors. This can be useful in studying the role of these receptors in various physiological processes. Additionally, DBH is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments.
However, there are also some limitations to using DBH in lab experiments. One limitation is that it has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, DBH has been shown to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on DBH. One area of interest is the development of more selective modulators of acetylcholine receptors. This could lead to the development of new pharmacological tools for the study of these receptors and their role in various physiological processes.
Another potential future direction is the study of the effects of DBH on other neurotransmitter systems. While DBH is primarily known for its effects on acetylcholine receptors, it has also been shown to affect other neurotransmitter systems such as dopamine. Further research in this area could lead to a better understanding of the complex interactions between different neurotransmitter systems in the brain.
Finally, there is also potential for the development of new therapeutic agents based on DBH. While DBH itself is not suitable for use as a drug due to its off-target effects, it could serve as a starting point for the development of more selective and potent compounds that could be used to treat a range of neurological and psychiatric disorders.
合成法
DBH can be synthesized through a multi-step process involving a Diels-Alder reaction followed by a bromination reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form a bicyclic intermediate. This intermediate is then brominated using N-bromosuccinimide to form the final product, DBH.
科学的研究の応用
DBH has been used in a wide range of scientific research applications. One of the most significant uses of DBH has been in the study of acetylcholine receptors. DBH has been shown to modulate the activity of acetylcholine receptors in both in vitro and in vivo studies. This has led to the development of new pharmacological tools for the study of acetylcholine receptors and their role in various physiological processes.
特性
IUPAC Name |
methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-12-6(11)7-4-2-3-5(7)8(7,9)10/h5H,2-4H2,1H3/t5-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAIDJJPZOVCHN-VDTYLAMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1C2(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCC[C@H]1C2(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2643949.png)



![N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2643956.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2643958.png)

![3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2643961.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2643966.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2643968.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2643971.png)
